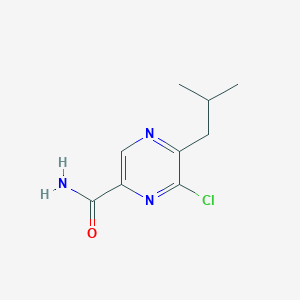
6-Chloro-5-isobutylpyrazine-2-carboxamide
描述
6-Chloro-5-isobutylpyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-isobutylpyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with isobutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 6-Chloro-5-isobutylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted pyrazine derivatives.
科学研究应用
6-Chloro-5-isobutylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-Chloro-5-isobutylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming hydrogen bonds and hydrophobic interactions with the active site residues. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
- 6-Chloro-3-pyridinecarbonitrile
- 5-Chloro-N-Phenyl-1H-Indole-2-carboxamide
- Pyrrolopyrazine derivatives
Comparison: 6-Chloro-5-isobutylpyrazine-2-carboxamide stands out due to its unique combination of a chloro and isobutyl group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 6-Chloro-3-pyridinecarbonitrile and 5-Chloro-N-Phenyl-1H-Indole-2-carboxamide also possess chloro groups, their overall molecular frameworks and resulting properties differ significantly.
属性
IUPAC Name |
6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIIKFADFPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-](/img/structure/B3247508.png)
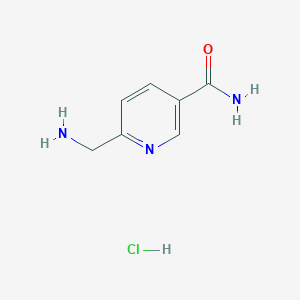
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)
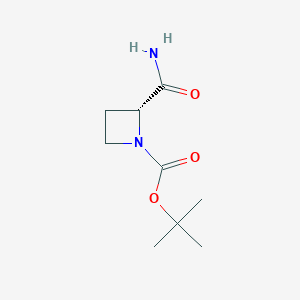
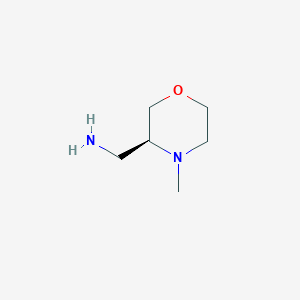
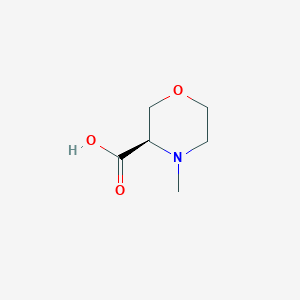

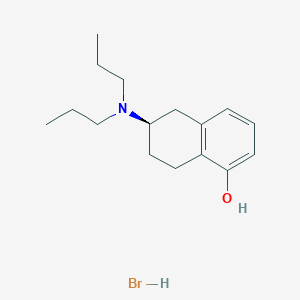
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)
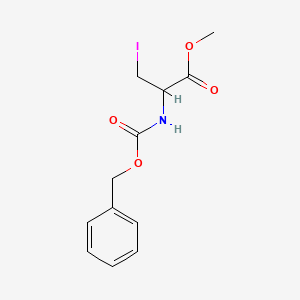
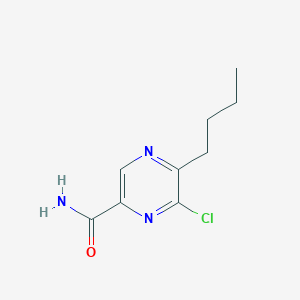
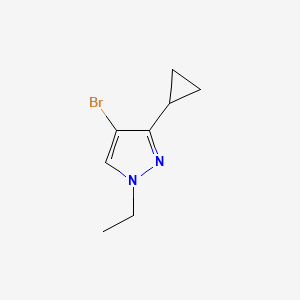
![[1,1'-Biphenyl]-2,3'-diyldimethanol](/img/structure/B3247606.png)

